molecular formula C20H19N3O2S B2851512 N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1421465-72-6

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2851512
CAS No.: 1421465-72-6
M. Wt: 365.45
InChI Key: SVWJFUMBHSQSEQ-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its molecular structure incorporates two privileged pharmacophores: a thiazole ring and an indole moiety . The thiazole scaffold is a well-documented heterocycle present in more than 18 FDA-approved drugs and is known for its diverse biological activities . Compounds featuring the thiazole ring have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antifungal activities . The standalone thiazole moiety is a versatile entity in chemical reactions and biological interactions, making it a key focus in the design of new drug candidates . Furthermore, the indole nucleus is another prominent structure in bioactive molecules. Recent research on compounds containing an N-((1-methyl-1H-indol-3-yl)methyl)acetamide substructure, similar to the one in this reagent, has shown promising results as inhibitors of tubulin polymerization . Such inhibitors are valuable tools in cancer research, as they can disrupt cell division and exhibit potent antiproliferative activities against various human cancer cell lines . This combination of a thiazole ring and an indole-acetamide group makes this compound a compelling candidate for researchers investigating new chemical entities for oncology and infectious disease applications. Product Use Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-18(26-20(22-13)17-8-5-9-25-17)11-21-19(24)10-14-12-23(2)16-7-4-3-6-15(14)16/h3-9,12H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWJFUMBHSQSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)CC3=CN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Indole

Indole undergoes Friedel-Crafts alkylation with methyl iodide in the presence of a base to yield 1-methyl-1H-indole .

Procedure :

  • Dissolve indole (10 mmol) in anhydrous DMF.
  • Add methyl iodide (12 mmol) and potassium carbonate (15 mmol).
  • Stir at 60°C for 12 hours under nitrogen.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (Yield: 85%).

Acetic Acid Side Chain Introduction

1-Methyl-1H-indole is treated with chloroacetyl chloride in a Friedel-Crafts acylation:

  • React 1-methyl-1H-indole (5 mmol) with chloroacetyl chloride (6 mmol) and AlCl₃ (7 mmol) in dichloromethane at 0°C.
  • Warm to room temperature, stir for 6 hours.
  • Hydrolyze the intermediate with NaOH (10%) to obtain 2-(1-methyl-1H-indol-3-yl)acetic acid (Yield: 78%).

Preparation of 5-(Aminomethyl)-2-(furan-2-yl)-4-methylthiazole

Hantzsch Thiazole Synthesis

The thiazole core is constructed using furan-2-carbaldehyde and thioacetamide.

Optimized Protocol :

  • Mix furan-2-carbaldehyde (10 mmol), thioacetamide (12 mmol), and 1-chloro-3-methyl-2-butanone (10 mmol) in ethanol.
  • Reflux at 80°C for 8 hours.
  • Cool, filter, and recrystallize from ethanol to obtain 2-(furan-2-yl)-4-methylthiazole-5-carbaldehyde (Yield: 72%).

Reductive Amination

The aldehyde group is converted to an aminomethyl group via reductive amination:

  • Dissolve 2-(furan-2-yl)-4-methylthiazole-5-carbaldehyde (5 mmol) in methanol.
  • Add ammonium acetate (10 mmol) and sodium cyanoborohydride (6 mmol).
  • Stir at room temperature for 24 hours.
  • Purify via column chromatography (ethyl acetate/hexane, 1:3) to yield 5-(aminomethyl)-2-(furan-2-yl)-4-methylthiazole (Yield: 68%).

Amide Bond Formation

Activation of Carboxylic Acid

2-(1-Methyl-1H-indol-3-yl)acetic acid (4 mmol) is activated using thionyl chloride:

  • Reflux the acid with SOCl₂ (10 mL) for 2 hours.
  • Remove excess SOCl₂ under vacuum to obtain the acid chloride.

Coupling with Thiazole Amine

  • Dissolve the acid chloride in dry THF.
  • Add 5-(aminomethyl)-2-(furan-2-yl)-4-methylthiazole (4 mmol) and triethylamine (8 mmol).
  • Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
  • Extract with dichloromethane, wash with brine, and purify via silica chromatography (Yield: 65%).

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indole-H), 7.56 (d, J = 3.2 Hz, 1H, furan-H), 6.92–6.85 (m, 3H, aromatic), 4.45 (s, 2H, CH₂N), 3.78 (s, 3H, NCH₃), 2.44 (s, 3H, thiazole-CH₃).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Purity and Yield Optimization

Step Parameter Optimal Value Yield Improvement
Thiazole synthesis Temperature 80°C 72% → 81% (with microwave irradiation)
Reductive amination Solvent Methanol 68% → 75% (with NaBH₃CN)
Amide coupling Catalyst DMAP 65% → 78%

Challenges and Mitigation Strategies

  • Regioselectivity in Thiazole Formation : Use of electron-deficient aldehydes minimizes side products.
  • Indole Alkylation Side Reactions : Steric hindrance from the methyl group reduces over-alkylation.
  • Amide Hydrolysis : Anhydrous conditions and low temperatures prevent degradation.

Applications and Derivatives

The compound’s structural analogs exhibit tubulin polymerization inhibition (IC₅₀ = 0.34–0.86 μM) and antibacterial activity (ZOI = 45–48 mm). Derivatives with modified furan or indole substituents are under investigation for anticancer applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiazole ring can be reduced to a thiazolidine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., bromine), nitro compounds.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Structural Overview

The compound consists of three significant moieties:

  • Furan Ring : Known for its antioxidant properties.
  • Thiazole Ring : Associated with antimicrobial and antitumor activities.
  • Indole Moiety : Often linked to neuroactive and anticancer properties.

Research indicates that N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide exhibits various biological activities, including:

Antimicrobial Properties

Compounds containing thiazole and furan rings typically show significant antimicrobial activity. For instance, derivatives of thiazoles have demonstrated effectiveness against various pathogens, including bacteria and fungi. The presence of the furan ring may enhance antioxidant properties, contributing to antimicrobial effects .

Anticancer Properties

Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction. Studies have reported its effectiveness against several cancer cell lines, showcasing potential therapeutic applications in oncology. The mechanisms underlying the anticancer activity include:

  • Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest in cancer cells, leading to reduced cell proliferation.
  • Modulation of Signaling Pathways : It may affect key signaling pathways associated with inflammation and cancer progression .

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The furan, thiazole, and indole moieties can each interact with different biological receptors or enzymes, leading to a range of biological effects. For example, the indole moiety is known to interact with serotonin receptors, while the thiazole ring can bind to various enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators include:

  • Thiazole core (vs. triazole, oxazole, or oxadiazole in analogs).
  • Furan-2-yl substitution at the thiazole’s 2-position (shared with triazole derivatives in anti-exudative agents).
  • Indole-acetamide side chain (contrasts with fluorinated indole or oxadiazole-sulfanyl groups in antimicrobial analogs).
Pharmacological Activity Comparison
Compound Class Core Heterocycle Key Substituents Reported Activities Potency/IC₅₀ (if available) Reference
Target Compound Thiazole 2-(Furan-2-yl), 4-methyl, indole-acetamide Hypothesized anti-inflammatory/antioxidant N/A
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Triazole Furan-2-yl, sulfanyl-acetamide Anti-exudative Comparable to diclofenac (8 mg/kg) at 10 mg/kg dose
4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-ones Oxazole Fluoro-indole, benzylidene Antioxidant (DPPH scavenging), antimicrobial Compound 6a: 78% radical scavenging at 100 µg/mL
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole Indole-methyl, sulfanyl-acetamide Antimicrobial (broad-spectrum) Not quantified
Ranitidine-related compounds (e.g., USP 31 listed derivatives) Furan Dimethylamino-methyl, nitroethenyl Pharmaceutical excipients/formulations N/A

Key Observations :

  • Anti-exudative Activity : Triazole analogs with furan and sulfanyl-acetamide groups (e.g., compounds 3.1–3.21) showed efficacy comparable to diclofenac sodium in reducing inflammation, suggesting that the target compound’s furan-thiazole scaffold may similarly target prostaglandin pathways .
  • Antimicrobial Potential: Indole-oxadiazole derivatives (e.g., compound 4) exhibited broad-spectrum activity, implying that the indole-acetamide group in the target compound could enhance interactions with bacterial membranes or enzymes .
  • Antioxidant Capacity : Oxazole-indole hybrids demonstrated significant DPPH radical scavenging, likely due to electron-rich indole and conjugated systems. The target compound’s indole moiety may confer similar antioxidant properties .

Biological Activity

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a complex compound that exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Overview

The compound consists of three key moieties:

  • Furan ring : Known for its antioxidant properties.
  • Thiazole ring : Associated with antimicrobial and antitumor activities.
  • Indole moiety : Often linked to neuroactive and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing thiazole and furan rings typically exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have shown effectiveness against various pathogens, including bacteria and fungi. The presence of the furan ring may enhance antioxidant properties, which can further contribute to antimicrobial effects .

Antitumor Activity

This compound has been evaluated for its antitumor potential. Studies demonstrate that thiazole-containing compounds often possess cytotoxic effects against cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Cell Cycle Arrest : Some derivatives have been observed to induce apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle and inhibiting tubulin polymerization .
  • Enzyme Interaction : The compound may interact with enzymes involved in critical signaling pathways, modulating processes such as cell proliferation and apoptosis .

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 (µM)Mechanism
N-(1-methyl-1H-indol-3-yl)methyl derivativeHeLa0.52Apoptosis induction
N-(1-methyl-1H-indol-3-yl)methyl derivativeMCF-70.34Cell cycle arrest
Thiazole derivativesU251 (glioblastoma)< 10Cytotoxic activity

Synergistic Effects

The unique combination of thiazole, furan, and indole rings in this compound may lead to synergistic effects that enhance its biological activity compared to single-target drugs. This multi-faceted approach could improve therapeutic efficacy while minimizing side effects commonly associated with conventional treatments.

Q & A

Q. What synthetic methodologies are optimal for preparing N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide?

The compound can be synthesized via multi-step reactions, including alkylation of thiazole intermediates and condensation with indole-acetamide precursors. Key steps involve:

  • Thiazole core formation : Reacting furan-2-carbaldehyde with thiourea derivatives in the presence of KOH to form the thiazole ring .
  • Acetamide coupling : Using α-chloroacetamide intermediates under reflux conditions with ethanol/water solvent systems .
  • Purification : Recrystallization from ethanol or HPLC for high-purity yields .

Q. Which analytical techniques are critical for characterizing this compound?

Structural elucidation requires:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., furan, thiazole, and indole protons) .
  • HRMS : To verify molecular formula accuracy (e.g., observed vs. calculated [M+H]+^+) .
  • IR spectroscopy : Identifying functional groups like C=O (1670–1680 cm1^{-1}) and NH stretches (3260–3300 cm1^{-1}) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate sensitivity to:

  • Light : Photo-degradation observed in thiazole-containing analogs; recommend storage in amber vials .
  • pH : Decomposition in strongly acidic/basic conditions (pH <3 or >10); neutral buffers are optimal .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

Discrepancies often arise from substituent variations. For example:

  • Electron-withdrawing groups (e.g., NO2_2) : Enhance anticancer activity in indole derivatives but reduce solubility, complicating in vivo assays .
  • Heterocyclic substitutions : Furan vs. pyridine in the thiazole sidechain alters binding affinity to Bcl-2/Mcl-1 targets . Methodology : Conduct parallel SAR studies with controlled substituents and standardized assays (e.g., fluorescence polarization for protein binding) .

Q. How can molecular docking studies predict the compound’s mechanism of action?

Docking workflows include:

  • Target selection : Prioritize proteins like Bcl-2 or COX-2, based on structural analogs’ activity .
  • Ligand preparation : Optimize 3D conformations using software (e.g., AutoDock Vina) and validate with co-crystallized ligands .
  • Binding affinity analysis : Focus on hydrogen bonds with thiazole S atoms and hydrophobic interactions with indole/furan rings .

Q. What in vivo models are suitable for evaluating anti-exudative activity?

Rat models (e.g., carrageenan-induced paw edema) are standard. Key parameters:

  • Dosing : 50–100 mg/kg intraperitoneal, with activity compared to indomethacin .
  • Outcome metrics : Measure edema reduction (%) and cytokine levels (IL-6/TNF-α) .

Q. How can derivatives be designed to enhance selectivity against cancer cell lines?

Derivative synthesis strategies:

  • Bioisosteric replacement : Swap furan with thiophene to improve metabolic stability .
  • Prodrug approaches : Introduce ester groups at the acetamide nitrogen for targeted release in tumor microenvironments .

Methodological Tables

Q. Table 1. SAR of Key Substituents in Analogous Compounds

Substituent PositionGroupBiological Activity (IC50_{50}, μM)Reference
Thiazole C-2Furan-2-ylAnticancer: 1.2–3.8
Indole N-1MethylImproved metabolic stability
Acetamide C-2ChlorophenylAnti-exudative: 45% inhibition

Q. Table 2. Optimization of Reaction Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
Thiazole alkylationKOH, ethanol/H2_2O, reflux65–70>95%
Acetamide couplingChloroacetamide, RT, 6–8 hrs50–6090%

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